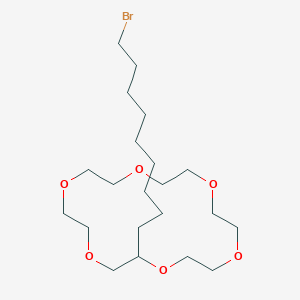
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It consists of a bromononyl group attached to a hexaoxacyclooctadecane ring, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 9-bromononanol with hexaoxacyclooctadecane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 9-bromononanol is replaced by the hexaoxacyclooctadecane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or bromine-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of non-brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces bromine-containing oxides.
科学研究应用
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of biological systems, particularly in the modification of biomolecules for imaging and therapeutic purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
作用机制
The mechanism of action of 2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets and pathways. The bromononyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that alter their function. The hexaoxacyclooctadecane ring provides a stable and flexible scaffold that can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
9-Bromo-1-nonanol: A simpler compound with a similar bromononyl group but lacking the hexaoxacyclooctadecane ring.
(9-Bromononyl)triphenylphosphonium bromide: Contains a bromononyl group attached to a triphenylphosphonium moiety, used in mitochondrial targeting.
{2-[(9-bromononyl)oxy]ethoxy}benzene: Features a bromononyl group linked to an ethoxybenzene structure.
Uniqueness
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its combination of a bromononyl group with a hexaoxacyclooctadecane ring. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
属性
CAS 编号 |
104636-92-2 |
|---|---|
分子式 |
C21H41BrO6 |
分子量 |
469.4 g/mol |
IUPAC 名称 |
2-(9-bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C21H41BrO6/c22-9-7-5-3-1-2-4-6-8-21-20-27-17-16-25-13-12-23-10-11-24-14-15-26-18-19-28-21/h21H,1-20H2 |
InChI 键 |
QRUYOQFDXHXZGO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCOC(COCCOCCO1)CCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


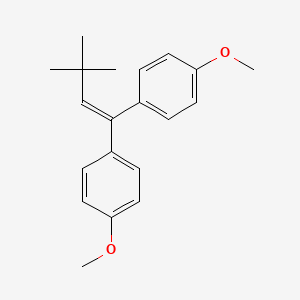
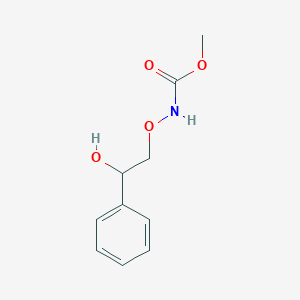
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
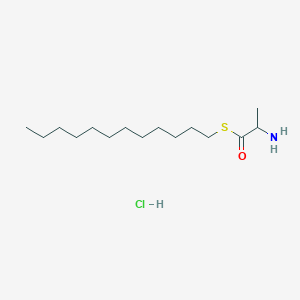
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
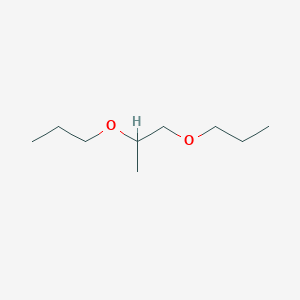
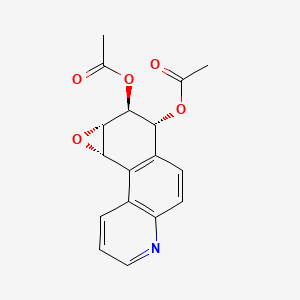
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

